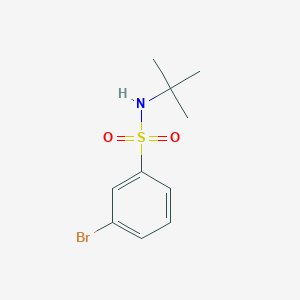

1-((4-溴-3-甲基苯基)磺酰)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

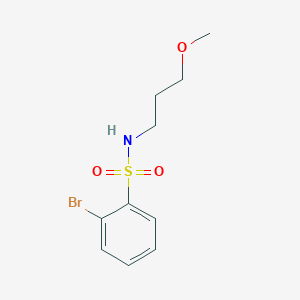

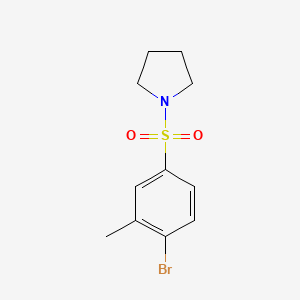

The compound "1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine" is a derivative of pyrrolidine, which is a secondary amine and one of the five-membered ring heterocycles known as azacycloalkanes. The compound features a sulfonyl group attached to a phenyl ring, which is further substituted with a bromine atom and a methyl group. This structure is related to various research studies focusing on the synthesis and reactivity of pyrrolidine derivatives, as well as their potential applications in medicinal chemistry due to their biological activities.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the reaction of phenyl α-bromovinyl sulfone with glycine ester Schiff bases, which regioselectively yields polysubstituted pyrrolidine cycloadducts. The presence of catalytic amounts of AgOAc and DBU facilitates this reaction, and an excess of DBU can induce aromatization of the cycloadducts to afford 5-arylpyrrole-2-carboxylic acid esters in a single step . Another method includes the cross-coupling of bromopyridine with sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, to synthesize N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides . Additionally, the acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols leads to the formation of new 1-(arylsulfonyl)pyrrolidines .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, has been characterized by crystallography. The structure features a three-dimensional network stabilized by π–π interactions between the rings of the 4-methylphenylsulfonyl protecting group. The dihedral angle between the 4-methylphenylsulfonyl ring and the pyrrolopyridine unit is significant, indicating the spatial arrangement of the substituents .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives is diverse. For instance, the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones has been achieved using polyphosphate ester (PPE), which reduces the reaction time and increases yields . Moreover, the synthesis of sulfonamides based on dihydropyrrolopyridines involves the preparation of 1-oxo-, 3-oxo-, and 1,3-dioxopyrrolopyridines containing sulfonamide groups linked to the pyrrole nitrogen atom . Additionally, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides yields chiral pyrrolidin-3-ones, demonstrating the versatility of pyrrolidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The presence of the sulfonyl group and substituents on the phenyl ring can affect the compound's polarity, solubility, and reactivity. The crystallographic analysis provides insights into the solid-state properties, such as intermolecular interactions and stability. The antimicrobial activity of some pyrrolidine derivatives has been evaluated, indicating their potential as bioactive molecules . The synthesis methods, molecular structure, and reactivity of these compounds are crucial for their application in the development of new pharmaceuticals and materials.

科学研究应用

Pyrrolidine in Drug Discovery

- Scientific Field : Medicinal Chemistry .

- Application Summary : Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this saturated scaffold is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application : The review discusses two main synthetic strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings, such as proline derivatives .

- Results or Outcomes : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives . It also highlights how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Pyrrolidine in Epilepsy Treatment

- Scientific Field : Neurology .

- Application Summary : Pyrrolidine-2,5-dione emerged as a valuable scaffold in the treatment of epilepsy . A library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized .

- Methods of Application : The compounds were obtained via cyclocondensations of dicarboxylic acids with the properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines, at 180 °C for 1.5 h .

- Results or Outcomes : The study was conducted in 2017 by Rybka et al . The results of the study are not specified in the source .

属性

IUPAC Name |

1-(4-bromo-3-methylphenyl)sulfonylpyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c1-9-8-10(4-5-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHZGIJTXHOEGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406697 |

Source

|

| Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Bromo-3-methylphenyl)sulfonyl)pyrrolidine | |

CAS RN |

852026-79-0 |

Source

|

| Record name | 1-(4-Bromo-3-methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester](/img/structure/B1275969.png)